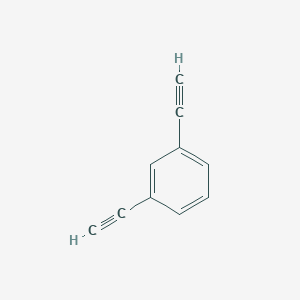

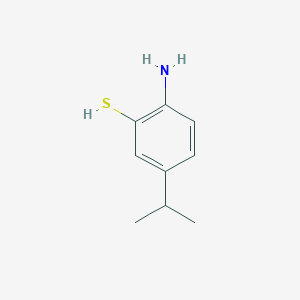

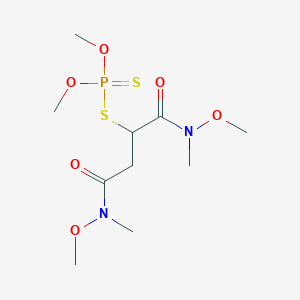

![molecular formula C15H16O6 B158419 [(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate CAS No. 135626-21-0](/img/structure/B158419.png)

[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of esters, such as “[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate”, has been a topic of interest in the field of organic chemistry . The esterification reaction, which involves the dehydrative coupling of carboxylic acids with alcohols, is a common method used to produce esters . Recently, photo-induced transformations have gained attention in synthetic organic chemistry, and many research groups have shown interest in the synthesis of esters by photocatalytic strategies .Molecular Structure Analysis

Aromatic ring hydroxylation is a common initial degradation step in the aerobic degradation of aromatic compounds by bacteria . This process is essential for the degradation of aromatic rings in nature . The hydroxylation is usually catalyzed by an oxygenase family known as Rieske nonheme iron (di)oxygenase or Rieske oxygenase (RO) .Chemical Reactions Analysis

Esters, including “[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate”, are important building blocks in pharmaceuticals . The reaction mechanisms for the synthesis of esters involve mainly single electron transfer, energy transfer, or other radical procedures .Applications De Recherche Scientifique

Photophysical Properties

[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate has been studied for its unique photophysical properties. Research on related compounds like methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate has shown that introducing methoxy groups can significantly enhance quantum yields in certain solvents, impacting the deep blue luminescence and solvatochromic effects on luminescence spectral features (Kim et al., 2021).

Synthetic RNA Preparation

In the field of nucleic acids research, similar compounds have been used for selective protection of ribonucleosides in RNA synthesis. For instance, compounds like 5'-0-(Dimethoxytrityl)-2'-0-(benzoyl or 3,4,5-trimethoxybenzoyl)-base protected ribonucleosides have facilitated the synthesis of oligoribonucleotides, an essential step in RNA-based therapeutic research (Kempe et al., 1982).

Lipase-Catalyzed Transesterification

The compound has relevance in enzymatic synthesis, where lipase-catalyzed transesterification is used to create lipophilic alkyl benzoates. This method, applied to compounds like methyl 4-hydroxybenzoate and oleyl 4-hydroxy-3-methoxybenzoate, has demonstrated significant activity in the transesterification of various methyl (hydroxy)benzoates, providing a greener alternative to traditional chemical synthesis (Vosmann et al., 2008).

Cytotoxic Activity

Research on compounds extracted from plants like Garcinia cowa has revealed that similar compounds possess cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and H-460 (lung cancer), highlighting potential applications in cancer research (Wahyuni et al., 2015).

Nonlinear Optical (NLO) Properties

The nonlinear optical properties of derivatives of this compound, like ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, have been explored using density functional theory. These studies have found significant potential for NLO applications, indicating that modifications of the methoxy group can enhance these properties (Kiven et al., 2023).

Propriétés

Numéro CAS |

135626-21-0 |

|---|---|

Nom du produit |

[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate |

Formule moléculaire |

C15H16O6 |

Poids moléculaire |

292.28 g/mol |

Nom IUPAC |

[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate |

InChI |

InChI=1S/C15H16O6/c1-20-14(18)8-7-12(16)9-13(17)10-21-15(19)11-5-3-2-4-6-11/h2-8,13,17H,9-10H2,1H3/b8-7+/t13-/m0/s1 |

Clé InChI |

DLQZZFILZYWBJV-GWJCSSMESA-N |

SMILES isomérique |

COC(=O)/C=C/C(=O)C[C@@H](COC(=O)C1=CC=CC=C1)O |

SMILES |

COC(=O)C=CC(=O)CC(COC(=O)C1=CC=CC=C1)O |

SMILES canonique |

COC(=O)C=CC(=O)CC(COC(=O)C1=CC=CC=C1)O |

Synonymes |

7-hydroxy-6-hydromelodienone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.